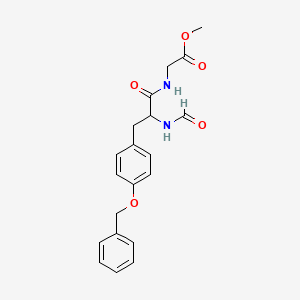
1,1'-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by a cyclopropane ring substituted with two methyl groups and two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene typically involves the reaction of 2,2-dimethylcyclopropane with benzene derivatives under specific conditions. One common method includes the use of a Grignard reagent, where the cyclopropane ring is formed through a cyclopropanation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2,2-Dimethylcyclopropane-1,1-diyl)dibenzene can be compared with similar compounds such as:
1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene: This compound has a similar cyclopropane structure but with different substituents, leading to variations in reactivity and applications.
1,1-Dibromo-2-2-diphenylcyclopropane: The presence of bromine atoms in this compound introduces different chemical properties and reactivity patterns.
Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl):
Eigenschaften
CAS-Nummer |
32134-41-1 |
|---|---|
Molekularformel |
C17H18 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
(2,2-dimethyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H18/c1-16(2)13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
BYISDJRVVCJYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


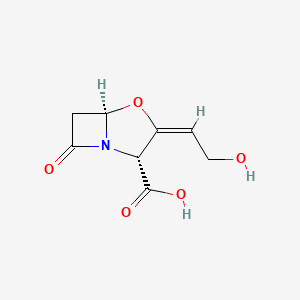
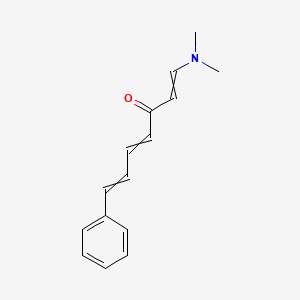
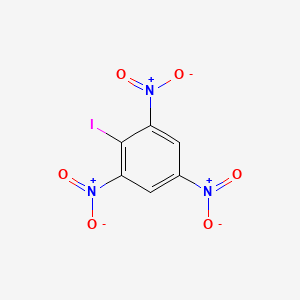
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)


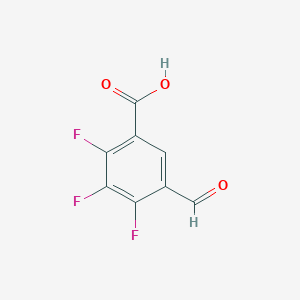
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
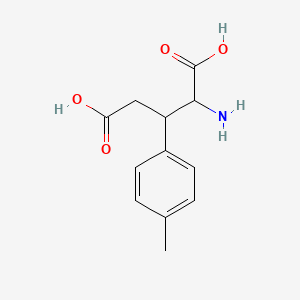
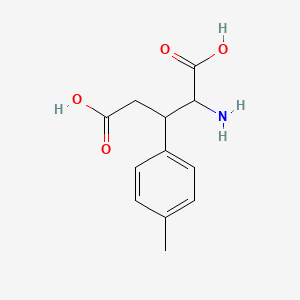
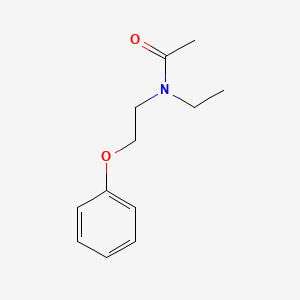
![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

